molecular formula C16H26N4O5S B2649204 4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(piperidin-1-ylsulfonyl)ethyl]amino}-4-oxobutanoic acid CAS No. 1010865-18-5

4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(piperidin-1-ylsulfonyl)ethyl]amino}-4-oxobutanoic acid

Cat. No.: B2649204
CAS No.: 1010865-18-5
M. Wt: 386.47
InChI Key: BQACSWVAAWHFLU-UHFFFAOYSA-N
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Description

4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(piperidin-1-ylsulfonyl)ethyl]amino}-4-oxobutanoic acid is a complex organic compound featuring a pyrazole ring, a piperidine sulfonyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(piperidin-1-ylsulfonyl)ethyl]amino}-4-oxobutanoic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Piperidine Sulfonyl Group: The piperidine sulfonyl group is introduced via a nucleophilic substitution reaction, where piperidine reacts with a sulfonyl chloride derivative.

    Coupling with Butanoic Acid: The final step involves coupling the pyrazole and piperidine sulfonyl intermediates with butanoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the butanoic acid moiety, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Alcohol derivatives of the butanoic acid moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a precursor for the synthesis of more complex heterocyclic systems. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to the presence of the pyrazole ring, which is known for its bioactivity. It could be explored for potential use as an enzyme inhibitor or receptor modulator.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential. The combination of the pyrazole and piperidine sulfonyl groups suggests possible applications in the development of anti-inflammatory or anticancer agents.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in various chemical processes. Its structural features may impart unique properties to materials or enhance catalytic activity.

Mechanism of Action

The mechanism of action of 4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(piperidin-1-ylsulfonyl)ethyl]amino}-4-oxobutanoic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazole ring could engage in hydrogen bonding or π-π interactions, while the piperidine sulfonyl group might enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobutanoic acid: Lacks the piperidine sulfonyl group, which may reduce its solubility and bioactivity.

    4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-ylsulfonyl)ethyl]amino}-4-oxobutanoic acid: Contains a morpholine ring instead of piperidine, potentially altering its pharmacokinetic properties.

Uniqueness

The presence of both the pyrazole ring and the piperidine sulfonyl group in 4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(piperidin-1-ylsulfonyl)ethyl]amino}-4-oxobutanoic acid makes it unique. This combination can enhance its chemical reactivity, solubility, and potential bioactivity, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-[(1-methylpyrazol-4-yl)methyl-(2-piperidin-1-ylsulfonylethyl)amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O5S/c1-18-12-14(11-17-18)13-19(15(21)5-6-16(22)23)9-10-26(24,25)20-7-3-2-4-8-20/h11-12H,2-10,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQACSWVAAWHFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN(CCS(=O)(=O)N2CCCCC2)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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